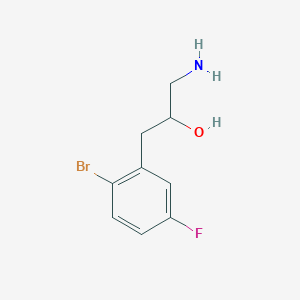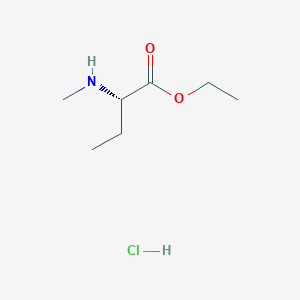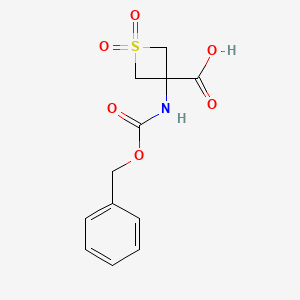
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is known for its unique structure, which includes an amino group and two hydroxyl groups attached to a benzene ring. It is also referred to as 1,2-Benzenediol, 4-[(1S)-1-amino-2-hydroxyethyl] .
Méthodes De Préparation
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves several steps, including the introduction of the amino and hydroxyl groups to the benzene ring. One common method involves the reduction of a nitro compound followed by hydroxylation. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Applications De Recherche Scientifique
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Catecholamines: These compounds, which include dopamine and norepinephrine, have similar structures and biological activities.
Phenylethylamines: This class of compounds shares the aminoethyl group and has diverse pharmacological properties.
Hydroxybenzene derivatives:
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m1/s1 |
Clé InChI |
UCEYGZDCHHZQAJ-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)O)[C@@H](CO)N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















